molecular formula C24H24O9 B10753536 Picropodophyllotoxin acetate CAS No. 38491-90-6

Picropodophyllotoxin acetate

Cat. No.: B10753536
CAS No.: 38491-90-6
M. Wt: 456.4 g/mol
InChI Key: SASVNKPCTLROPQ-RGXPITOMSA-N
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Description

Picropodophyllotoxin acetate (PPPA) is a potent and selective cyclolignan derivative of podophyllotoxin, distinguished by its unique mechanism of action as a non-ATP competitive insulin-like growth factor-1 receptor (IGF-1R) inhibitor. Unlike its parent compound, which exerts cytotoxicity through tubulin polymerization inhibition, PPPA specifically targets and allosterically inhibits IGF-1R autophosphorylation. This selective inhibition disrupts the critical IGF-1R signaling axis, a pathway heavily implicated in tumor cell proliferation, survival, and metastasis, without significant activity against other closely related receptors like the insulin receptor (IR). This specificity makes PPPA an invaluable pharmacological tool for dissecting the distinct roles of IGF-1R in oncogenesis, studying drug resistance mechanisms, and exploring novel targeted cancer therapeutics, particularly in models of breast cancer, multiple myeloma, and sarcoma. Its well-defined bioactivity profile offers researchers a precise compound for investigating alternative approaches to circumventing the limitations of conventional cytotoxic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38491-90-6

Molecular Formula

C24H24O9

Molecular Weight

456.4 g/mol

IUPAC Name

[(5R,5aR,8aS,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate

InChI

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21+,22-/m0/s1

InChI Key

SASVNKPCTLROPQ-RGXPITOMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Structure Activity Relationship Sar Studies of Picropodophyllotoxin Acetate and Analogues

Influence of C-4 Substitutions on Biological Efficacy

The C-4 position of the C-ring is a primary site for structural modification to improve cytotoxic activity, water solubility, and drug resistance profiles. nih.govfrontiersin.org Rational modifications at this position can significantly influence the compound's biological efficacy. nih.gov For instance, the stereochemistry at C-4 is a critical determinant of the mechanism of action, distinguishing between tubulin polymerization inhibitors and topoisomerase II inhibitors. diva-portal.org

The size and nature of substituents at the C-4 position play a pivotal role in the cytotoxic activity of podophyllotoxin (B1678966) analogues. Studies involving the synthesis of a systematic library of esters at the C-4 position have been conducted to evaluate the effect of alkyl bulk on potency. chemrxiv.org

Research has shown that increasing the steric bulk of ester groups at C-4 generally leads to a decrease in cytotoxic activity. tandfonline.com For example, a methodical increase in the size of the ester, from acetate (B1210297) to hexanoate, resulted in a systematic decrease in antiproliferative activity against HCT-116 human cancer cells. tandfonline.com While shorter, unbranched esters like acetate and propanoate are well-tolerated, a marked loss of activity was observed with bulkier analogues such as isobutyrate, pivaloate, and hexanoate. tandfonline.com

Interestingly, a phenyl acetate ester at C-4, despite its significant bulk, exhibited antiproliferative activity similar to the much smaller acetate ester. tandfonline.com This suggests that factors other than just steric hindrance, such as electronic properties or specific interactions within the binding site, may also be at play. chemrxiv.org

While increasing steric hindrance at C-4 leads to a loss in potency against cancer cells, it appears to have a less significant impact on the ex-vitro kinetics of tubulin inhibition. chemrxiv.org This finding suggests that the observed differences in biological activity of these analogues may be more attributable to factors like cytosolic and membrane distribution rather than direct binding interactions within the colchicine (B1669291) site of tubulin. chemrxiv.org

CompoundC-4 Ester SubstituentRelative Cytotoxicity (IC50)
Acetate analogue (2a)-OCOCH₃High
Propanoate analogue (2b)-OCOCH₂CH₃Moderate-High
Isobutyrate analogue (2c)-OCOCH(CH₃)₂Low-Moderate
Pivaloate analogue (2d)-OCOC(CH₃)₃Low
Hexanoate analogue (2e)-OCO(CH₂)₄CH₃Low
Phenyl acetate analogue (2f)-OCOCH₂C₆H₅High

This table illustrates the general trend observed in studies where the cytotoxicity of C-4 ester analogues of podophyllotoxin was evaluated. tandfonline.com "High" cytotoxicity corresponds to lower IC50 values, indicating greater potency.

The stereochemistry of the podophyllotoxin skeleton, which contains four consecutive chiral centers (C-1, C-2, C-3, and C-4), is fundamental to its biological activity. pharmacophorejournal.com The configuration at C-4 is particularly critical in defining the compound's mechanism of action. diva-portal.org Derivatives with a C-4α hydroxyl group (epipodophyllotoxin configuration) tend to be inhibitors of topoisomerase II, while those with a C-4β hydroxyl group (podophyllotoxin configuration) are typically inhibitors of tubulin polymerization. diva-portal.orgnih.gov Picropodophyllotoxin, the C-2 epimer of podophyllotoxin, features a cis-lactone fusion and is known to be biologically inactive or significantly less active than its trans-fused counterpart. pharmacophorejournal.com

The configuration at C-2 is also of crucial importance. Pharmacological studies have revealed that the 1,2-cis and 2,3-trans configurations are vital for biological activity. mdpi.com The C-2 diastereomer of podophyllotoxin, which possesses a cis-lactone, is nearly inactive. mdpi.com This highlights the stringent stereochemical requirement for the trans-lactone ring for potent antitumour activity. pharmacophorejournal.com

Role of Lactone Ring Modifications on Activity Profiles

The γ-lactone D-ring is an essential structural feature for the biological activity of podophyllotoxin and its analogues. pharmacophorejournal.com A trans-fused γ-lactone D-ring is considered a strict structural requirement for their antitumor activity. nih.govpharmacophorejournal.com This ring is susceptible to epimerization under basic conditions, leading to the formation of the thermodynamically more stable but biologically inactive cis-fused lactone found in picropodophyllotoxin. pharmacophorejournal.comencyclopedia.pub

The opening of the lactone ring is undesirable as it diminishes the biological effectiveness and physiological lifetime of these compounds. nih.gov Consequently, most attempts to create derivatives by modifying or removing the lactone ring have resulted in compounds with significantly reduced cytotoxicity compared to the parent compound. nih.govencyclopedia.pub For instance, a series of delactonized D-ring derivatives were found to be less cytotoxic than podophyllotoxin itself. encyclopedia.pub While the cis-fused lactone ring generally results in a loss of tubulin inhibition activity, it has been suggested that this configuration might modulate selectivity toward other targets, such as the insulin-like growth factor I (IGF-1) receptor. nih.gov

Effects of Aromatic Ring Substitutions (e.g., 4'-O-methylation)

Substitutions on the aromatic E-ring significantly influence the activity of podophyllotoxin analogues. The substituent at the 4'-position is particularly crucial. pharmacophorejournal.com The presence of a hydroxyl group at the 4'-position is critical, and its substitution is generally not well-tolerated. pharmacophorejournal.com

A key structural feature that differentiates the topoisomerase II inhibitor etoposide (B1684455) from the tubulin inhibitor podophyllotoxin is the demethylation at the 4'-position. chemrxiv.orgnih.gov This 4'-O-demethylation is a common feature among potent topoisomerase II inhibitors derived from epipodophyllotoxin. pharmacophorejournal.com The cytotoxic effects of these 4'-demethylepipodophyllotoxin (B1664165) analogues have been linked to the metabolic activation of the resulting catechol-like E-ring. nih.gov

Conversely, some studies suggest that for certain classes of analogues, the 4'-O-methyl group is important for anticancer activity. researchgate.net Specifically, in a series of glycosylated picropodophyllotoxin derivatives with a cis-γ-lactone moiety, the presence of the 4'-O-methyl group on the E-ring appeared to be important for their anticancer activity. researchgate.net This indicates that the influence of the 4'-substituent can be context-dependent, varying with other structural features of the molecule, such as the configuration of the lactone ring or the presence of glycosidic moieties. researchgate.net

Conformational Dynamics and Receptor Binding Affinity

It is understood that the free rotation of the trimethoxyphenyl E-ring is essential for the antitumor activity of podophyllotoxin. pharmacophorejournal.comcuni.cz The interaction between a ligand and its protein target is a dynamic process involving conformational changes in both molecules. nih.gov The binding affinity is determined by the rates of binding and dissociation, which are in turn influenced by the intrinsic conformational dynamics of the protein. nih.gov

Molecular Mechanisms of Action of Picropodophyllotoxin Acetate

Microtubule Dynamics Modulation by Picropodophyllotoxin Acetate (B1210297)

A primary mechanism of Picropodophyllotoxin acetate is its interference with the normal function of microtubules. Microtubules are critical components of the cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. cytoskeleton.commdpi.com By disrupting microtubule dynamics, the compound effectively halts cell proliferation.

This compound functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin, the protein subunit that forms microtubules. mdpi.com Research on closely related compounds demonstrates that this action leads to an increase in soluble tubulin and a corresponding decrease in spindle-associated tubulin. nih.gov This disruption prevents the formation of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during mitosis. researchgate.net The inhibition of microtubule assembly is a key aspect of how podophyllotoxin-related compounds exert their effects. nih.govnih.gov This interference with microtubule network formation ultimately leads to mitotic arrest and subsequent cellular responses. nih.gov

By disrupting microtubule dynamics, this compound causes a halt in the cell cycle, a tightly regulated process of cell growth and division. nih.gov This arrest prevents cancer cells from completing mitosis and proliferating. The specific phase of cell cycle arrest can vary depending on the cell type and experimental conditions.

A significant effect of this compound's parent compounds is the induction of cell cycle arrest at the G2/M phase. nih.govresearchgate.net This blockade is a direct consequence of the inhibition of microtubule polymerization, which prevents the formation of a functional mitotic spindle. nih.gov Studies on non-small cell lung cancer (NSCLC) cells treated with podophyllotoxin (B1678966) acetate showed a dose- and time-dependent increase in the population of cells arrested in the G2/M phase. nih.gov This arrest is accompanied by changes in the expression levels of key regulatory proteins. For instance, levels of cyclin B1 and Cdc2, which are crucial for entry into mitosis, are often decreased, while levels of proteins that signal mitotic arrest, such as p21, Aurora B, and survivin, are increased. nih.gov This molecular signature confirms the blockade of the cell cycle at the G2/M checkpoint. nih.govmedsci.org

Table 1: Effect of Podophyllotoxin Acetate on Cell Cycle Regulatory Proteins in NSCLC Cells

ProteinChange in ExpressionRole in Cell Cycle
Cyclin B1 DecreasedPromotes entry into mitosis
Cdc2 DecreasedKey kinase for G2/M transition
p21 IncreasedCell cycle inhibitor
Aurora B IncreasedMitotic checkpoint protein
Survivin IncreasedInhibitor of apoptosis, regulates mitosis

This table is based on findings from research on Podophyllotoxin Acetate. nih.gov

In addition to the G2/M blockade, related compounds have also been shown to induce cell cycle arrest in the G1 phase in certain cancer cell lines, such as human colorectal cancer cells. nih.govnih.govresearchgate.net This G1 arrest represents an alternative pathway through which the compound inhibits cell proliferation. The mechanism underlying G1 arrest involves the modulation of different cell cycle regulatory proteins. Research indicates that treatment can lead to a downregulation of cyclin D and an upregulation of the cyclin-dependent kinase inhibitors p21 and p27. nih.gov These proteins act as brakes on the cell cycle, preventing the transition from the G1 phase to the S phase, where DNA replication occurs. nih.govresearchgate.netplos.org

Table 2: Effect of Picropodophyllotoxin on G1 Phase Regulatory Proteins in HCT116 Cells

ProteinChange in ExpressionRole in Cell Cycle
Cyclin D DecreasedPromotes G1 to S phase transition
p21 UpregulatedCyclin-dependent kinase inhibitor
p27 UpregulatedCyclin-dependent kinase inhibitor

This table is based on findings from research on Picropodophyllotoxin. nih.gov

Induction of Cell Cycle Arrest

DNA Topoisomerase Inhibition Mechanisms

While Picropodophyllotoxin itself does not inhibit topoisomerase activity, other derivatives of its parent compound, podophyllotoxin (such as etoposide (B1684455) and teniposide), are well-characterized inhibitors of DNA topoisomerase II. nih.govnih.govnih.gov This class of agents does not inhibit the enzyme's catalytic activity directly but rather acts as "poisons". nih.govoncohemakey.com

Topoisomerase IIα is an essential enzyme that alters DNA topology by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the breaks. plos.orgembopress.org This process is vital for relieving torsional stress during DNA replication and transcription and for segregating chromosomes during mitosis. elifesciences.org

Podophyllotoxin derivatives like etoposide exert their effect by trapping the Topoisomerase IIα enzyme in an intermediate stage of its catalytic cycle. nih.gov They bind to the enzyme-DNA complex and stabilize it, forming a "cleavage complex". nih.govnih.govoncohemakey.com This stabilization prevents the enzyme from religating the DNA double-strand break it has created. plos.org The accumulation of these stable cleavage complexes throughout the genome leads to the formation of permanent, cytotoxic double-strand breaks, which can trigger programmed cell death (apoptosis). nih.govplos.org The inhibition of the α-isoform of topoisomerase II is primarily responsible for the cytotoxic effect, while inhibition of the β-isoform has been linked to adverse side effects. plos.org

DNA Damage Induction (e.g., γ-H2AX Accumulation)

This compound has been demonstrated to induce DNA damage, a critical event that can trigger cell death pathways. nih.gov A key indicator of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage, is the phosphorylation of the histone variant H2AX at serine 139, resulting in a form known as γ-H2AX. nih.govnih.gov Within minutes of DSB formation, H2AX is phosphorylated by kinases such as ATM, and it accumulates at the damage sites, forming distinct nuclear foci. nih.gov These foci serve as platforms to recruit a multitude of DNA repair and checkpoint proteins, initiating the cellular response to the damage. nih.gov

In studies involving non-small cell lung cancer (NSCLC) cell lines, treatment with podophyllotoxin acetate led to a time-dependent increase in the expression of γ-H2AX. nih.gov This accumulation of γ-H2AX indicates that the compound is capable of inducing DSBs, which, when left unrepaired, can activate apoptotic signaling. nih.govresearchgate.net The induction of DNA damage is often linked to other cellular stresses initiated by the compound, such as cell cycle arrest. nih.gov

MarkerCellular EventCompound EffectReference
γ-H2AX DNA Double-Strand BreaksIncreased accumulation/expression nih.gov

Apoptotic Pathway Activation by this compound

Apoptosis, or programmed cell death, is a primary mechanism through which this compound exerts its effects. This process is a tightly regulated cellular program essential for eliminating damaged or unwanted cells. mdpi.com Research has consistently shown that both picropodophyllotoxin and its acetate derivative are potent inducers of apoptosis in various cancer cell lines. nih.govnih.govnih.gov The apoptotic process is initiated through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which appear to be engaged by this compound. nih.govnih.gov

Caspase Cascade Activation (Caspase-3, -8, -9)

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade. mdpi.com this compound has been shown to trigger this cascade by activating both initiator and executioner caspases. nih.govnih.gov

Specifically, treatment with the compound leads to the time-dependent activation of:

Caspase-8: An initiator caspase associated with the extrinsic pathway, which is typically activated following the binding of extracellular death ligands to their receptors. nih.govnih.gov

Caspase-9: An initiator caspase central to the intrinsic pathway. Its activation occurs following the release of cytochrome c from the mitochondria and the formation of the apoptosome. mdpi.comnih.gov

Caspase-3: A key executioner caspase that is activated by both caspase-8 and caspase-9. nih.govnih.gov Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

The concurrent activation of caspases-8 and -9 suggests that this compound engages both the extrinsic and intrinsic apoptotic pathways, which then converge on the activation of caspase-3 to dismantle the cell. nih.gov

CaspaseRoleActivation by this compoundReferences
Caspase-8 Initiator (Extrinsic Pathway)Activated nih.govnih.gov
Caspase-9 Initiator (Intrinsic Pathway)Activated nih.govnih.gov
Caspase-3 ExecutionerActivated nih.govnih.govnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A significant mechanism underlying the action of this compound is the induction of intracellular reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules derived from oxygen, such as superoxide (B77818) radicals and hydrogen peroxide. dtu.dk While basal levels of ROS are involved in normal cell signaling, excessive production leads to oxidative stress, a condition that causes damage to lipids, proteins, and DNA, ultimately triggering apoptosis. nih.govnih.gov

Studies have demonstrated that treatment with picropodophyllotoxin results in a marked increase in intracellular ROS levels in cancer cells. nih.govnih.gov This elevation in ROS is not merely a byproduct of cell death but a critical upstream event. The pro-apoptotic effects of the compound can be significantly diminished by co-treatment with antioxidants like N-acetyl-L-cysteine (NAC), which highlights the pivotal role of ROS generation in its mechanism of action. nih.govresearchgate.net The accumulation of ROS has been linked to the activation of stress-activated protein kinase pathways, such as p38 MAPK, which further propagate the apoptotic signal. nih.govnih.gov

Mitochondrial Membrane Potential Loss and Intrinsic Pathway Activation

The intrinsic pathway of apoptosis is centered on the mitochondria. mdpi.com A critical event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which is crucial for maintaining mitochondrial function. plos.org this compound has been shown to directly target mitochondria, leading to the depolarization of the inner mitochondrial membrane. nih.govnih.govresearchgate.net

In studies on human colorectal cancer cells, picropodophyllotoxin treatment led to a dose-dependent increase in the percentage of cells with depolarized mitochondria. nih.gov For instance, the percentage of depolarized cells increased from approximately 5.8% in control groups to over 38% in treated groups. nih.gov This loss of ΔΨm is often associated with the opening of permeability transition pores, which allows for the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov The released cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, thereby formally initiating the intrinsic apoptotic cascade. mdpi.comnih.gov

Cell LineTreatment% of Cells with Depolarized MitochondriaReference
HCT116Control5.79 ± 0.49% nih.gov
HCT1160.1 μM PPT7.16 ± 0.24% nih.gov
HCT1160.2 μM PPT20.71 ± 0.90% nih.gov
HCT1160.3 μM PPT38.62 ± 1.29% nih.gov

Endoplasmic Reticulum (ER) Stress Pathway Activation (e.g., BiP, CHOP, IRE1-α)

The endoplasmic reticulum (ER) is a key organelle responsible for protein folding and modification. nih.gov The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state known as ER stress, which activates a signaling network called the Unfolded Protein Response (UPR). mdpi.com While initially a pro-survival response, prolonged or overwhelming ER stress triggers apoptosis. mdpi.com

This compound has been identified as an activator of the pro-apoptotic ER stress pathway. nih.gov Treatment with the compound leads to the increased expression of key ER stress markers: nih.govresearchgate.net

BiP (Binding immunoglobulin protein)/GRP78: A central regulator of the UPR. Under stress, it dissociates from ER stress sensors to activate downstream signaling. nih.govresearchgate.net

CHOP (C/EBP homologous protein): A pro-apoptotic transcription factor that is strongly induced during severe ER stress. nih.govresearchgate.netmdpi.com

IRE1-α (Inositol-requiring enzyme 1 alpha): A primary ER stress sensor that, upon activation, can initiate signaling cascades leading to apoptosis. nih.govmdpi.com

The activation of these markers indicates that this compound disrupts protein homeostasis in the ER, pushing the UPR towards a terminal, pro-apoptotic outcome. nih.gov

ER Stress MarkerFunction in UPREffect of this compoundReferences
BiP/GRP78 Master regulator, chaperoneIncreased expression nih.govresearchgate.net
CHOP Pro-apoptotic transcription factorIncreased expression nih.govresearchgate.net
IRE1-α ER stress sensor/transducerIncreased expression nih.gov

Autophagy Induction and Regulation

Autophagy is a cellular catabolic process involving the degradation of cellular components via lysosomes, which can play dual roles in cell survival and cell death. mdpi.com Picropodophyllotoxin and its acetate form have been found to induce and regulate autophagy. nih.govnih.gov

In NSCLC cells, podophyllotoxin acetate treatment activated autophagy, as evidenced by time-dependent increases in the expression of key autophagy-related proteins (Atg), including Beclin-1, Atg3, Atg5, and Atg7, as well as the cleavage of LC3, a hallmark of autophagosome formation. nih.gov Furthermore, picropodophyllotoxin was identified as a potent inducer of autophagic flux through its on-target inhibition of the insulin-like growth factor 1 receptor (IGF1R) tyrosine kinase activity. nih.gov The induction of autophagy can, in some contexts, contribute to cell death, representing another layer of the complex cellular response to this compound. nih.gov

Interactions with Cellular Signaling Pathways

This compound and its closely related epimer, picropodophyllotoxin (PPP), exert their biological effects by modulating a complex network of intracellular signaling pathways that are crucial for cell survival, proliferation, and response to stress. The following sections detail the interactions of this compound with key cellular signaling cascades.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Pathway Modulation

Picropodophyllotoxin (PPP) is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a critical mediator of cell growth and survival in many types of malignant cells. Research has shown that strategies aimed at downregulating the IGF-1R are often more effective at inducing apoptosis than those that merely inhibit its activity. PPP not only inhibits the phosphorylation of IGF-1R and the activation of its downstream signaling but also leads to the downregulation of the receptor itself. nih.gov This effect is specific, as the highly homologous insulin (B600854) receptor (IR) and several other receptors are not affected. nih.gov

The mechanism of PPP-induced IGF-1R downregulation involves the E3 ligase MDM2, which is known to ubiquitinate and degrade IGF-1R. nih.gov The adaptor molecule β-arrestin1, which connects MDM2 and IGF-1R, is also crucial for this process. Knockdown of β-arrestin1 has been shown to prevent the downregulation of the receptor and reduce PPP-induced cell death. nih.gov These findings suggest that PPP interferes with the β-arrestin1/MDM2 complex to induce IGF-1R downregulation, which contributes significantly to its apoptotic effects. nih.gov Downstream of IGF-1R, PPP has been observed to inhibit the phosphorylation of key signaling proteins such as AKT and MAPK. researchgate.net

Table 1: Effects of Picropodophyllotoxin on IGF-1R Pathway Components
ComponentEffect of PicropodophyllotoxinReference
IGF-1R PhosphorylationInhibited nih.gov
IGF-1R ExpressionDownregulated nih.gov
AKT PhosphorylationInhibited researchgate.net
MAPK PhosphorylationInhibited researchgate.net
MDM2Required for PPP-induced IGF-1R downregulation nih.gov
β-arrestin1Required for PPP-induced IGF-1R downregulation nih.gov

JNK/p38 MAPK Signaling Pathway Activation

The c-Jun N-terminal kinase (JNK) and p38, which are members of the mitogen-activated protein kinase (MAPK) family, are activated by various cellular stresses, including oxidative stress. nih.gov These stress-activated pathways are pivotal in regulating cell cycle arrest, inhibiting cell growth, and inducing apoptotic cell death. nih.gov Studies on picropodophyllotoxin (PPT), an epimer of podophyllotoxin, have demonstrated its ability to activate the JNK/p38 MAPK signaling pathways, often mediated by the generation of reactive oxygen species (ROS). nih.gov

In human colorectal cancer cells, PPT treatment has been shown to increase the phosphorylation of p38 MAPK. nih.gov The use of a p38 MAPK inhibitor, SB203580, significantly reversed the apoptotic effects of PPT, confirming the upstream role of this pathway in PPT-induced apoptosis. nih.gov Similarly, in esophageal squamous cell carcinoma cells, PPT was found to induce apoptosis through ROS-mediated activation of the JNK/p38 pathways. nih.gov This activation is linked to the regulation of proteins involved in endoplasmic reticulum stress and apoptosis. nih.gov

AMPK/HIF-1α Pathway Regulation in Metabolic Contexts

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating metabolism. nih.gov Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to hypoxia. nih.gov While direct studies on the effect of this compound on the AMPK/HIF-1α pathway are limited, research on acetate metabolism provides some context. Acetate can be converted to acetyl-CoA, a process that consumes ATP and increases the AMP/ATP ratio, leading to the activation of AMPK. nih.gov Activated AMPK can, in turn, regulate lipid metabolism by influencing the expression and activity of various transcription factors.

There is also evidence of a regulatory link between HIF-1α and AMPK. In certain cellular contexts, the activation of HIF-1α has been shown to restore diminished AMPK activity. nih.gov This suggests a potential interplay between these two pathways in the cellular response to stress. However, further research is needed to elucidate the specific role of this compound in modulating the AMPK/HIF-1α signaling axis.

ATM/p53/p21 Pathway Activation in DNA Damage Response

The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks, initiating a signaling cascade that involves the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. nih.gov This pathway is crucial for inducing cell cycle arrest to allow for DNA repair or, if the damage is too severe, to trigger apoptosis.

Research on podophyllotoxin acetate, a related compound, has shown that it can induce DNA damage, as indicated by the accumulation of γ-H2AX, a marker of DNA double-strand breaks. nih.gov This DNA damage, resulting from the inhibition of microtubule polymerization and subsequent G2/M phase cell cycle arrest, leads to the accumulation of p21. nih.gov Interestingly, the study noted that the inhibitory effects of podophyllotoxin acetate on cell growth were independent of the p53 status of the cancer cells, as it was effective in both p53 wild-type and p53-null cell lines. nih.gov This suggests that while the DNA damage response is activated, the downstream effects may be mediated through p53-independent mechanisms or that p21 accumulation can occur without functional p53 in this context.

Table 2: Podophyllotoxin Acetate and the DNA Damage Response Pathway
ComponentEffect of Podophyllotoxin AcetateReference
DNA Damage (γ-H2AX)Increased nih.gov
p21Increased accumulation nih.gov
p53Effect is independent of p53 status nih.gov

c-MET Kinase Inhibition

The mesenchymal-epithelial transition (MET) proto-oncogene encodes the c-MET receptor tyrosine kinase, which is often overexpressed in various cancers and can contribute to drug resistance. youtube.com Picropodophyllotoxin (PPT) has been identified as an inhibitor of c-MET, in addition to its effects on other receptor tyrosine kinases like EGFR. youtube.com

In non-small cell lung cancer (NSCLC) cells that have developed resistance to the EGFR inhibitor gefitinib, often through MET amplification, PPT has been shown to inhibit both EGFR and MET. youtube.comoncotarget.com Computational docking models predict that PPT binds to the ATP-binding pocket of c-MET. youtube.com This dual inhibition of EGFR and MET by PPT leads to a reduction in the phosphorylation of downstream signaling proteins such as AKT and ERK, ultimately suppressing cell proliferation and inducing apoptosis in these resistant cancer cells. youtube.comresearchgate.net

PI3K-Akt-mTOR Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Picropodophyllotoxin has been shown to inhibit this pathway, often as a downstream consequence of its effects on upstream receptors like IGF-1R and c-MET. youtube.comresearchgate.net

By inhibiting IGF-1R and c-MET, picropodophyllotoxin prevents the activation of PI3K and the subsequent phosphorylation and activation of Akt. youtube.comresearchgate.net This, in turn, affects the downstream signaling through mTOR. Furthermore, there is evidence of a feedback loop involving the pentose (B10789219) phosphate (B84403) pathway (PPP) and the PI3K/AKT pathway in the context of drug resistance in hepatocellular carcinoma. youtube.com While not directly implicating this compound, this highlights the intricate connections between metabolic pathways and the PI3K/AKT signaling cascade that can be targeted by therapeutic agents. The inhibition of the PI3K-Akt-mTOR pathway by picropodophyllotoxin contributes to its anti-proliferative and pro-apoptotic effects.

Regulation of Tumor Microenvironment Proteins (e.g., VEGF-A, STAT-3, ERK)

Vascular Endothelial Growth Factor-A (VEGF-A)

Picropodophyllotoxin has been shown to inhibit the expression and secretion of VEGF-A, a potent angiogenic factor crucial for tumor growth and metastasis. nih.gov Research indicates that this inhibitory action is linked to its primary function as an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). nih.gov By blocking IGF-1R activity, picropodophyllotoxin effectively curtails the downstream signaling that leads to VEGF production. nih.gov

In an in vivo model of laser-induced choroidal neovascularization (CNV), a condition where VEGF is a key mediator, administration of picropodophyllotoxin resulted in a significant reduction in CNV area by 22% to 32%. nih.gov This anatomical change was accompanied by a measurable decrease in VEGF levels within the choroid. nih.gov Further in vitro studies using retinal pigment epithelial cells (ARPE-19) corroborated these findings, demonstrating that picropodophyllotoxin completely blocks the IGF-1-induced secretion of VEGF and reduces the transcriptional activity of the VEGF promoter. nih.gov This evidence underscores the role of picropodophyllotoxin in cutting off a critical nutrient and oxygen supply line for tumors by downregulating VEGF. nih.gov

Interactive Data Table: Effect of Picropodophyllotoxin on VEGF-A and Angiogenesis

ParameterModel SystemTreatmentOutcomePercentage ChangeReference
NeovascularizationMurine Model (Laser-induced CNV)PicropodophyllotoxinDecrease in CNV area22% - 32% nih.gov
VEGF LevelsMurine Model (Choroid)PicropodophyllotoxinReduction in VEGF levelsSignificant (exact % not specified) nih.gov
VEGF SecretionARPE-19 CellsPicropodophyllotoxinBlockade of IGF-1-induced secretionComplete blockade nih.gov
VEGF Promoter ActivityARPE-19 CellsPicropodophyllotoxinReduction in transcriptional activityReduced nih.gov

Signal Transducer and Activator of Transcription 3 (STAT-3)

Recent studies have identified STAT-3 as a direct target of picropodophyllotoxin. This transcription factor is a critical hub for signaling pathways that regulate cancer cell proliferation, survival, and inflammation. bdjn.orgnih.gov In many tumors, STAT-3 is persistently activated, often through phosphorylation at the Tyr705 residue, which leads to the transcription of genes that promote malignancy. bdjn.orgmdpi.com

Research in human oral squamous cell carcinoma (OSCC) cell lines has demonstrated that picropodophyllotoxin effectively targets and inhibits the phosphorylation of STAT-3. researchgate.net This inhibition of STAT3 activation is a key mechanism through which picropodophyllotoxin induces apoptosis in cancer cells. researchgate.net By preventing the phosphorylation of STAT-3, picropodophyllotoxin blocks its ability to translocate to the nucleus and drive the expression of pro-survival and pro-inflammatory genes within the tumor microenvironment. bdjn.orgresearchgate.net

Interactive Data Table: Effect of Picropodophyllotoxin on STAT-3

ParameterModel SystemTreatmentKey FindingReference
STAT-3 PhosphorylationHuman Oral Squamous Carcinoma Cells (HN22, HSC4)PicropodophyllotoxinInhibition of STAT-3 phosphorylation researchgate.net
ApoptosisHuman Oral Squamous Carcinoma Cells (HN22, HSC4)PicropodophyllotoxinInduction of apoptosis via STAT-3 targeting researchgate.net

Extracellular Signal-Regulated Kinase (ERK)

The interaction between picropodophyllotoxin and the ERK signaling pathway reveals a more complex, context-dependent mechanism. While often associated with tumor cell proliferation, the activation of the ERK pathway can also, under certain circumstances, contribute to apoptosis. researchgate.netnih.gov Studies have shown that short treatments with picropodophyllotoxin can activate ERK signaling. researchgate.net

This activation is not a universal effect but is dependent on the presence of IGF-1R. researchgate.net Picropodophyllotoxin is unable to induce ERK phosphorylation in cells that lack the IGF-1R or where the receptor has been knocked down. researchgate.net The mechanism appears to involve picropodophyllotoxin-induced ubiquitination of the IGF-1R, which in turn stimulates ERK1/2. researchgate.net This response is thought to be a component of the apoptotic effect of picropodophyllotoxin, demonstrating a dual action where it inhibits the primary IGF-1R survival pathway while simultaneously activating a pro-apoptotic ERK response. researchgate.net Further research indicates that the inhibition of both Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition (MET) by picropodophyllotoxin leads to a decrease in the phosphorylation of downstream proteins, including ERK. nih.gov

Interactive Data Table: Effect of Picropodophyllotoxin on ERK

ParameterModel SystemTreatment ContextOutcomeMechanismReference
ERK PhosphorylationGlioblastoma and Melanoma CellsShort treatmentActivation of ERK1/2IGF-1R ubiquitination researchgate.net
ERK PhosphorylationNon-Small Cell Lung Cancer CellsInhibition of EGFR and METDecrease in ERK phosphorylationDownstream effect of EGFR/MET inhibition nih.gov

Following a comprehensive search of scientific literature, there is insufficient specific data available for the chemical compound “this compound” to generate the detailed article as requested.

The existing research predominantly focuses on the related compounds Picropodophyllotoxin (PPP) and Podophyllotoxin Acetate (PA) , which are structurally distinct from this compound. For instance, studies detail the effects of Picropodophyllotoxin (PPP) on colorectal and prostate cancer cells nih.govmdpi.comnih.govnih.gov and Podophyllotoxin Acetate (PA) on non-small cell lung cancer (NSCLC) cells nih.gov. However, specific data on the antiproliferative and cytotoxic activities of this compound itself across the various cancer cell lines listed in the outline (NSCLC, colorectal, breast, leukemia, hepatoma, and prostate) is not available in the public domain.

Due to the strict requirement to focus solely on this compound and the lack of specific research findings for this particular compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline and content inclusions. Generating content would require extrapolating data from related but different molecules, which would be scientifically unsound and violate the explicit instructions of the request.

Preclinical in Vitro Efficacy of Picropodophyllotoxin Acetate in Cellular Models

Antiproliferative and Cytotoxic Activities in Various Cancer Cell Lines

Multiple Myeloma Cell Lines

Picropodophyllotoxin has shown growth inhibitory effects against a panel of 13 multiple myeloma cell lines. researchgate.net It has also been shown to be effective against freshly purified tumor cells from 10 patients with multiple myeloma. researchgate.net The compound induces apoptosis and reduces the levels of pAkt and phosphorylated extracellular signal-regulated kinase 1 and 2 (pErk1/2) in cultured IGF-1R-positive tumor cells. researchgate.net

Some of the multiple myeloma cell lines used in research include NCI-H929, RPMI-8226, CAG, ARP-1, U266, and the plasma cell leukemia cell line ARH-77. researchgate.net Other relevant cell lines for studying multiple myeloma include JIM3 and OCI-My7. ximbio.comcellosaurus.org

Rhabdomyosarcoma Cell Lines

Picropodophyllotoxin (PPP), a related compound, has been shown to be a potent inhibitor of rhabdomyosarcoma (RMS) growth both in vitro and in vivo. d-nb.infonih.gov It effectively blocks the in vitro activity of RMS cells, including migration and proliferation. d-nb.infonih.gov Studies have utilized human RMS cell lines such as RH30 (alveolar rhabdomyosarcoma - ARMS) and RD (embryonal rhabdomyosarcoma - ERMS). d-nb.info In these cell lines, PPP has been observed to inhibit proliferation, chemotaxis, and adhesion. d-nb.infonih.gov Furthermore, it attenuates MAPK phosphorylation and causes cell cycle arrest in the G2/M phase. d-nb.infonih.gov

The RH30 and RD cell lines are known to highly express the IGF1 receptor (IGF1R) and insulin (B600854) receptor (InsR). Specifically, 92% of RH30 cells stained positive for IGF1R and 90% for InsR, while in RD cells, 44% were positive for IGF1R and 51% for InsR. d-nb.info Picropodophyllotoxin significantly decreases IGF1-, IGF2-, and insulin-induced phosphorylation in these cells. d-nb.info

Cell LineTypeKey Findings with Picropodophyllotoxin (PPP)
RH30 Alveolar Rhabdomyosarcoma (ARMS)Inhibition of proliferation, migration, and adhesion; cell cycle arrest at G2/M. d-nb.info
RD Embryonal Rhabdomyosarcoma (ERMS)Inhibition of proliferation, migration, and adhesion; cell cycle arrest at G2/M. d-nb.info

Esophageal Squamous Cell Carcinoma (ESCC) Cells

Picropodophyllotoxin has demonstrated anti-cancer effects in human esophageal squamous cell carcinoma (ESCC) cells by inducing apoptosis. mdpi.comnih.gov Studies have shown that it suppresses the viability and colony formation of ESCC cells in a time- and dose-dependent manner. mdpi.com The compound induces G2/M phase cell cycle arrest and apoptosis through the activation of the c-Jun N-terminal kinase (JNK)/p38 pathways. mdpi.comnih.gov This apoptotic effect is associated with the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of multiple caspases. mdpi.comnih.gov

Research has been conducted on a panel of ESCC cell lines, including KYSE 30, KYSE 70, KYSE 410, KYSE 450, and KYSE 510. mdpi.com In KYSE 30 and KYSE 450 cells, picropodophyllotoxin treatment led to a decrease in anchorage-independent growth. mdpi.com

Cell LineKey Findings with Picropodophyllotoxin
KYSE 30 Inhibition of cell viability and colony formation; induction of apoptosis via ROS-mediated JNK/p38 MAPK pathways. mdpi.com
KYSE 70 Inhibition of cell viability. mdpi.com
KYSE 410 Inhibition of cell viability. mdpi.com
KYSE 450 Inhibition of cell viability and colony formation; induction of apoptosis via ROS-mediated JNK/p38 MAPK pathways. mdpi.com
KYSE 510 Inhibition of cell viability. mdpi.com

Efficacy in Drug-Resistant Cancer Cell Models

The development of drug resistance is a significant challenge in cancer therapy. crownbio.com Picropodophyllotoxin and its derivatives have shown promise in overcoming such resistance. frontiersin.org These compounds have demonstrated selective high toxicity against various drug-resistant tumor cells. frontiersin.org For instance, certain derivatives have been effective in inducing apoptosis in drug-resistant KB/VCR cancer cells. frontiersin.org Additionally, in both drug-sensitive and drug-resistant xenograft models, 4β-anilino-podophyllotoxin analogs have shown efficacy at lower doses than etoposide (B1684455). frontiersin.org

In the context of colorectal cancer, a natural derivative of podophyllotoxin (B1678966) has exhibited a significant inhibitory effect on the growth of 5-Fluorouracil (5-FU)-resistant cells. frontiersin.org Furthermore, peptide-based nanoparticles carrying podophyllotoxin derivatives have shown significantly lower resistance index values against different drug-resistant cancer cell lines compared to conventional drugs like paclitaxel (B517696) or doxorubicin. frontiersin.org

Chemo-sensitization and Radiosensitization Effects

Picropodophyllotoxin acetate (B1210297) has been investigated for its potential to enhance the efficacy of other cancer treatments, a concept known as chemo-sensitization and radiosensitization.

As a chemosensitizer , podophyllotoxin acetate has been shown to work synergistically with topoisomerase inhibitors like etoposide and camptothecin (B557342) in non-small cell lung cancer (NSCLC) cell lines, such as A549 and NCI-H1299. semanticscholar.org This combination leads to an enhanced apoptotic effect. semanticscholar.org The mechanism underlying this chemosensitization involves the activation of p38 and caspases. semanticscholar.org Studies have also indicated that picropodophyllotoxin increases the sensitivity of rhabdomyosarcoma cell lines to chemotherapeutic agents like vincristine (B1662923) and cisplatin. d-nb.infonih.gov

As a radiosensitizer , podophyllotoxin acetate has been found to enhance the effects of γ-ionizing radiation in NSCLC cells. frontiersin.orgnih.gov This radiosensitizing effect is associated with an increased rate of reactive oxygen species (ROS) transformation. frontiersin.org In NCI-H460 cells, the combination of podophyllotoxin acetate and radiation increased apoptosis, with a calculated dose-enhancement ratio of 1.67. nih.gov This combined treatment also led to increased ROS production, which in turn induced the phosphorylation of p38 and activation of caspases-3, -8, and -9. nih.gov

EffectCombination TherapyCancer ModelKey Findings
Chemosensitization + Etoposide/CamptothecinNSCLC Cell Lines (A549, NCI-H1299)Synergistic enhancement of apoptosis. semanticscholar.org
Chemosensitization + Vincristine/CisplatinRhabdomyosarcoma Cell LinesIncreased sensitivity to chemotherapy. d-nb.infonih.gov
Radiosensitization + γ-ionizing radiationNSCLC Cell Lines (NCI-H460)Enhanced apoptotic cell death; increased ROS production. nih.gov

Investigational Biological Activities of Picropodophyllotoxin Acetate and Select Analogues Beyond Anticancer

Antiviral Properties and Mechanisms (e.g., HSV-1, Measles Virus)

While podophyllotoxin (B1678966) has been identified as a potent inhibitor of the replication of Herpes Simplex Virus Type I (HSV-1) and measles virus, picropodophyllotoxin has shown little to no activity against these viruses at the tested levels. mdpi.comnih.govresearchgate.nettandfonline.comnih.gov However, other derivatives of podophyllotoxin, such as deoxypodophyllotoxin (B190956) and peltatins, have been reported as effective antiviral compounds. researchgate.net Specifically, in a study investigating an aqueous extract of Podophyllum peltatum, podophyllotoxin was the most active component against HSV-1 and measles virus, while picropodophyllotoxin was found to be inactive. nih.gov

Further research has highlighted the broad-spectrum antiviral potential of podophyllotoxin and its derivatives, noting their ability to interfere with critical viral replication processes. researchgate.net Some studies have also explored the development of podophyllotoxin analogues with enhanced antiviral activities. mdpi.com

Anti-inflammatory Effects

The anti-inflammatory potential of podophyllotoxin derivatives is an active area of investigation. Deoxypodophyllotoxin, for instance, has demonstrated significant anti-inflammatory activity by interfering with multiple processes in the inflammatory cascade. mdpi.com It has been shown to abolish the expression of inducible nitric oxide synthase (iNOS) induced by lipopolysaccharide (LPS) by inhibiting the nuclear factor-kappa B (NF-κB) pathway. mdpi.com Additionally, deoxypodophyllotoxin can decrease the mRNA levels of Th2 cytokines and inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α). mdpi.com

Studies on deoxypicropodophyllotoxin have revealed its effectiveness in reducing edema formation in carrageenan-induced inflammation tests. nih.gov Its anti-inflammatory effect was comparable to that of deoxypodophyllotoxin and the standard drug indomethacin. nih.gov The mechanisms underlying the anti-inflammatory actions of these compounds appear to involve the modulation of pro-inflammatory cytokines and enzymes like iNOS and cyclooxygenase-2 (COX-2). nih.govfrontiersin.orgd-nb.infomdpi.com For instance, some compounds exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO), reactive oxygen species (ROS), and various interleukins. frontiersin.org

Compound Anti-inflammatory Activity Mechanism of Action
DeoxypodophyllotoxinInhibits LPS-induced iNOS expression, decreases Th2 cytokine mRNA levels, inhibits TNF-α-induced ICAM-1 expression. mdpi.comInhibition of NF-κB pathway. mdpi.com
DeoxypicropodophyllotoxinSignificant inhibition of paw edema development in carrageenan-induced inflammation. nih.govNot fully elucidated, but effective in reducing edema. nih.gov
Lupeol Acetate (B1210297)Inhibited both neurogenic and inflammatory phases in the formalin test, significantly inhibited carrageenan- and dextran-induced paw edemas, and neutrophil migration. d-nb.infoInvolves the opioid system and inhibition of MPO release from neutrophils. d-nb.info
Fusaproliferin and analoguesAttenuated the production of NO, ROS, IL-6, TNF-α, IL-1β, iNOS, and COX-2. frontiersin.orgReversal of LPS stimulation and modulation of NF-κB and MAPK signaling pathways. frontiersin.org

Insecticidal Activity

Several podophyllotoxin analogues have demonstrated notable insecticidal properties. mdpi.com Research has shown that both podophyllotoxin and deoxypodophyllotoxin possess high insecticidal and antifeedant activities against various insect larvae. chemfaces.comresearchgate.net In contrast, picropodophyllotoxin has been reported to have the lowest insecticidal activity among the tested compounds. chemfaces.combiocrick.com

Modifications to the podophyllotoxin structure have been explored to enhance its insecticidal efficacy. For example, introducing a chlorine or bromine atom at specific positions on the E ring of podophyllotoxin can increase its insecticidal activity. mdpi.com Furthermore, novel seven-membered lactam derivatives of podophyllotoxin have been synthesized and have shown more potent pesticidal activity than the natural product-based insecticide toosendanin (B190432) against the oriental armyworm. nih.gov

Compound Insecticidal Activity Target Insects
PodophyllotoxinHigh antifeeding and toxic activities. chemfaces.com3rd-instar larvae of Mythimna separata, 4th-instar larvae of Pieris rapae, 3rd-instar larvae of Plutella xylostella. chemfaces.com
DeoxypodophyllotoxinHigh antifeeding and toxic activities. chemfaces.com3rd-instar larvae of Mythimna separata, 4th-instar larvae of Pieris rapae, 3rd-instar larvae of Plutella xylostella. chemfaces.com
PicropodophyllotoxinLowest antifeeding and toxic activities among tested compounds. chemfaces.com3rd-instar larvae of Mythimna separata, 4th-instar larvae of Pieris rapae, 3rd-instar larvae of Plutella xylostella. chemfaces.com
7-membered lactam derivatives of podophyllotoxinMore potent pesticidal activity than toosendanin. nih.govOriental armyworm, Mythimna separata. nih.gov

Modulation of Cellular Metabolism

The influence of picropodophyllotoxin acetate and its analogues on cellular metabolism is an emerging area of research, with studies beginning to explore their effects on key metabolic pathways.

Effects on Glycolysis and Oxygen Consumption

The metabolic profile of cancer cells is often characterized by an increase in glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. plos.org This metabolic shift is thought to provide a growth advantage. plos.org While direct studies on this compound's effect on glycolysis and oxygen consumption are limited, research on related compounds and cellular metabolism provides a framework for potential mechanisms.

Cells generate ATP through two primary pathways: glycolysis and oxidative phosphorylation (OXPHOS), which involves oxygen consumption. mpg.de The balance between these pathways is critical for cellular function. mpg.demdpi.com Some anticancer agents can influence this balance. For instance, dichloroacetate (B87207) (DCA) can increase pyruvate (B1213749) consumption in the mitochondria, leading to increased oxygen consumption and slower tumor growth. plos.org Given that some podophyllotoxin derivatives can induce apoptosis and cell cycle arrest, it is plausible that they may also modulate cellular energy metabolism. frontiersin.orgnih.gov The metabolic switch to aerobic glycolysis is actively regulated by enzymes like pyruvate dehydrogenase (PDH) and pyruvate kinase M2 (PKM2). haematologica.org Future research could investigate whether this compound or its analogues influence these regulatory enzymes.

Impact on Lipid Levels

The effect of this compound on lipid levels is not well-documented in the available literature. However, some studies have touched upon the broader class of podophyllotoxin derivatives and their interaction with lipid-related processes. For example, the synthesis of fatty acid analogs of podophyllotoxin has been explored for their anticancer activities. chemrxiv.org Additionally, some hormonal agents, such as medroxyprogesterone (B1676146) acetate, have been shown to significantly decrease total cholesterol, HDL-C, and triglyceride levels. nih.gov While not directly related to picropodophyllotoxin, this highlights that acetate-containing compounds can influence lipid profiles. Further investigation is needed to determine if this compound has any direct or indirect effects on lipid metabolism, including the synthesis of neutral lipids or the levels of various lipid species in cells and tissues.

Advanced Research Perspectives on Picropodophyllotoxin Acetate

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of picropodophyllotoxin is a key area of research focused on improving its anticancer activity, selectivity, and drug-like properties. mdpi.com Chemical synthesis allows for modest structural changes that can significantly impact biological function. chemrxiv.org While picropodophyllotoxin itself has a different primary target than podophyllotoxin (B1678966), the strategies used to modify the parent compound provide a framework for developing more potent picropodophyllotoxin-based analogues. mcmaster.ca

One common strategy involves the modification of the C-4 position. Studies on podophyllotoxin esters have shown that the nature of the acyl group at C-4 directly influences cytotoxicity. chemrxiv.org For instance, while podophyllotoxin acetate (B1210297) is an established anticancer agent, systematically increasing the bulk of the ester group can lead to a decrease in antiproliferative activity. chemrxiv.orgtandfonline.com However, some bulkier analogues, like the phenyl acetate ester, can retain high potency, suggesting that factors other than just size, such as electronic properties and binding interactions, are crucial. chemrxiv.orgtandfonline.com

Another powerful strategy is the creation of hybrid molecules or conjugates, where picropodophyllotoxin is linked to another bioactive moiety to enhance targeting or introduce additional mechanisms of action. mdpi.com Although many simple picropodophyllin (B173353) derivatives exhibit weak cytotoxicity, specific conjugations can dramatically increase potency. mdpi.com For example, a picropodophyllin glycoconjugate featuring a 1,6-β-D-diglucose residue showed strong anticancer activity against a range of cancer cell lines, with IC₅₀ values from 0.67 to 7.4 µM. mdpi.com This approach leverages the increased glucose uptake of cancer cells to potentially improve drug delivery and efficacy. researchgate.net Similarly, creating hybrids with molecules like amino acids or other natural products is an effective strategy for designing derivatives with improved selectivity for tumor cells. mdpi.comsci-hub.se

The tables below summarize the cytotoxic activity of various podophyllotoxin and azapodophyllotoxin analogues, illustrating the impact of structural modifications on potency.

Table 1: Cytotoxicity of C-4 Ester Analogues of Podophyllotoxin Against HCT-116 Colon Cancer Cells. Data sourced from chemrxiv.org.

Table 2: Antiproliferative Activity of Picropodophyllotoxin and Representative Azapodophyllotoxin Analogues Against the MCF-7 Breast Cancer Cell Line. Data sourced from sun.ac.za.

Investigation of Combination Strategies in Preclinical Models

To enhance therapeutic efficacy and overcome potential drug resistance, researchers are investigating the use of picropodophyllotoxin acetate in combination with other anticancer agents. masseycancercenter.org Combination therapy is a cornerstone of modern oncology, as it can create synergistic effects, allow for lower doses of individual drugs, and target cancer through multiple mechanisms. nih.govnumberanalytics.com Preclinical studies provide the foundation for identifying effective drug combinations. numberanalytics.comwjgnet.com

One strategy involves combining this compound with standard chemotherapeutic drugs. For example, research on other complex natural products has shown that combination with agents like fluorouracil can enhance antitumor capabilities. masseycancercenter.org Another approach involves combining it with other targeted therapies. The combination of MEK and autophagy inhibitors has demonstrated synergistic antitumor effects in preclinical models of pancreatic cancer. wjgnet.com This principle of targeting complementary pathways could be applied to this compound, for instance, by combining its IGF-1R inhibitory activity with agents that block other critical growth factor pathways or DNA repair mechanisms. wjgnet.comtargetmol.com

Hybrid molecules, which covalently link two different pharmacophores, represent an advanced form of combination therapy. nih.gov Podophyllotoxin has been hybridized with non-steroidal anti-inflammatory drugs (NSAIDs) and norcantharidin, creating single molecules with dual functions that can induce cell cycle arrest and apoptosis. nih.gov Similar strategies could be employed for picropodophyllotoxin to develop novel, multi-targeted agents. Furthermore, advanced drug delivery systems, such as nanocarriers, can be used to co-deliver this compound with another drug, like 5-fluorouracil, to achieve significant synergistic cytotoxicity against cancer cells. nih.gov

Exploration of New Molecular Targets and Signaling Networks

A crucial aspect of advanced research is the precise elucidation of the molecular targets and signaling pathways modulated by this compound. Unlike its stereoisomer podophyllotoxin, which is well-known for inhibiting tubulin polymerization, picropodophyllotoxin has different primary targets due to its distinct three-dimensional structure. mcmaster.canih.gov

The most significant identified target for picropodophyllotoxin (also known as AXL1717) is the insulin-like growth factor 1 receptor (IGF-1R). researchgate.nettargetmol.com IGF-1R is a receptor tyrosine kinase that is often overexpressed in various cancers and plays a critical role in tumor cell growth, transformation, and survival. targetmol.com Picropodophyllotoxin specifically inhibits the activity of IGF-1R and downregulates its cellular expression. targetmol.com Importantly, this inhibition is highly selective and does not interfere with the activity of other related receptors, such as those for insulin (B600854), epidermal growth factor (EGF), or platelet-derived growth factor (PDGF). targetmol.com Downstream of the receptor, picropodophyllotoxin has been shown to reduce the levels of phosphorylated Akt (pAkt) and extracellular signal-regulated kinase (pErk1/2), key proteins in the survival and proliferation pathways controlled by IGF-1R. researchgate.net

Beyond IGF-1R, studies have revealed other mechanisms of action. In human colorectal cancer cells, picropodophyllotoxin induces G1 cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK signaling pathway. researchgate.net The accumulation of ROS can cause oxidative stress and damage to cellular components, ultimately triggering programmed cell death. researchgate.net This ROS-mediated mechanism represents a distinct and complementary pathway to its IGF-1R inhibitory action.

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Evaluation

To accurately predict the clinical potential of this compound, researchers are moving beyond traditional preclinical models to more sophisticated systems that better replicate human physiology and disease. nih.gov

In the in vitro space, there is a significant shift from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models. bmrat.org 3D culture systems, such as spheroids, organoids, and hydrogel-based cultures, more closely mimic the natural architecture and microenvironment of tumors. bmrat.orgfrontiersin.org These models incorporate critical elements like cell-cell and cell-extracellular matrix (ECM) interactions, as well as physiological gradients of oxygen and nutrients, which are absent in 2D cultures. frontiersin.orgfrontiersin.org As a result, 3D models provide more physiologically relevant data on drug efficacy and are considered more predictive of in vivo outcomes. nih.govbmrat.org The development of organ-on-a-chip (OOC) systems represents a further advancement, allowing for the creation of microfluidic environments that can simulate organ-level functions and drug responses. mdpi.com

For in vivo evaluation, xenograft and allograft mouse models remain crucial. researchgate.net Studies using these models have demonstrated that picropodophyllotoxin can cause complete tumor regression, providing strong evidence of its efficacy in a living organism. researchgate.net Furthermore, the development of advanced drug delivery systems, such as nanoparticle formulations, is an integral part of preclinical evaluation. diva-portal.org These nanocarriers can improve the solubility and bioavailability of compounds like picropodophyllotoxin, and their efficacy is tested in these advanced in vitro and in vivo models. diva-portal.org The use of such sophisticated models is encouraged by regulatory bodies, as highlighted by the FDA Modernization Act 2.0, which promotes alternatives to traditional animal testing for a more accurate assessment of drug safety and efficacy. mdpi.com

Q & A

Q. What are the primary mechanisms by which PPT induces apoptosis in gefitinib-resistant NSCLC cells?

PPT triggers apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS), reducing mitochondrial membrane potential, and activating caspases. Specifically, it upregulates pro-apoptotic proteins (e.g., Bad) while downregulating anti-apoptotic proteins (e.g., Bcl-xl, Mcl-1). Cytochrome c release from mitochondria activates caspase-9 and caspase-3, leading to PARP cleavage and apoptosis. ROS scavengers like N-acetylcysteine (NAC) attenuate these effects, confirming ROS-dependent mechanisms .

Q. How does PPT overcome EGFR-TKI resistance in NSCLC models?

PPT simultaneously inhibits EGFR and MET kinases, bypassing resistance mechanisms like T790M mutations or MET amplification. It binds to ATP pockets of both receptors (e.g., Gly772/Met769 in EGFR; Arg1086/Tyr1230 in MET), reducing downstream phosphorylation of AKT and ERK. Co-treatment with gefitinib and savolitinib (MET inhibitor) enhances cytotoxicity, suggesting dual targeting disrupts compensatory signaling .

Q. What experimental methods confirm PPT’s kinase inhibition activity?

  • Kinase assays : PPT reduces EGFR and MET activity by 50.2% and 73%, respectively, at 0.4 μM .
  • Pull-down assays : PPT binds directly to EGFR and MET in HCC827GR cell lysates .
  • Molecular docking : Predicts hydrogen bonds with key residues (e.g., Thr766 in EGFR; Tyr1230 in MET) and hydrophobic interactions (e.g., Leu768 in EGFR) .

Advanced Research Questions

Q. How does PPT’s dual EGFR/MET inhibition compare to single-target inhibitors in preclinical models?

Unlike single-target TKIs (e.g., gefitinib), PPT suppresses both EGFR and MET, blocking overlapping downstream pathways (AKT/ERK). In HCC827GR cells, PPT (0.4 μM) reduces viability to 34.3% at 48 hours, outperforming gefitinib/savolitinib monotherapy. Co-treatment with clinical inhibitors shows additive effects, supporting dual inhibition as a strategy to delay resistance .

Q. What methodologies quantify PPT-induced ROS and ER stress in cancer cells?

  • ROS measurement : Muse™ Oxidative Stress Kit detects dose-dependent ROS increases (e.g., 33.6% mitochondrial depolarization at 0.4 μM PPT) .
  • ER stress markers : Western blotting confirms PPT upregulates GRP78 and CHOP, indicating unfolded protein response activation .
  • Flow cytometry : Annexin V/PI staining quantifies apoptosis rates (66.4% at 0.4 μM PPT) .

Q. How does PPT influence cell cycle dynamics in resistant NSCLC cells?

PPT induces G2/M arrest via cyclin B1 and CDK1 downregulation. At 48 hours, 0.4 μM PPT increases sub-G1 populations (apoptotic cells) to 66.4% and reduces S-phase entry. Cell cycle analysis via Muse™ Analyzer and propidium iodide staining validates these effects .

Q. What are the limitations of current PPT research models, and how can they be addressed?

  • In vitro bias : Most studies use HCC827GR cells; future work should validate findings in patient-derived xenografts or 3D organoids.
  • ROS off-target effects : Use isoform-specific ROS probes (e.g., MitoSOX for mitochondrial ROS) to clarify spatial ROS signaling .
  • Kinase selectivity : Broad-spectrum kinase profiling is needed to rule out off-target effects on other tyrosine kinases .

Methodological Guidance

Q. How to design experiments assessing PPT’s synergistic effects with other TKIs?

  • Dose matrices : Test PPT with gefitinib/savolitinib across a concentration range (e.g., 0.1–1 μM) using MTT or colony formation assays.
  • Synergy scoring : Calculate combination indices (CI) via CompuSyn software; CI <1 indicates synergy .
  • Pathway analysis : Use phospho-specific antibodies (e.g., p-EGFR, p-MET) in Western blotting to map signaling crosstalk .

Q. What controls are critical for validating PPT’s caspase-dependent apoptosis?

  • Caspase inhibition : Pre-treat cells with Z-VAD-FMK (pan-caspase inhibitor) to block PPT-induced apoptosis.
  • Negative controls : Include DMSO-only treated cells and caspase-3/7 knockout lines.
  • Positive controls : Use staurosporine or TRAIL as apoptosis inducers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.